molecular formula C25H25N3O2 B11125447 N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide

Cat. No.: B11125447
M. Wt: 399.5 g/mol
InChI Key: UOAKRVZAJLFPBL-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzimidazole ring, a phenoxy group, and an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions, where a suitable phenol derivative reacts with a halogenated benzimidazole intermediate.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with an acyl chloride or anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated intermediates, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique molecular structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and acetamide groups may enhance the compound’s binding affinity and specificity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethylphenyl)-2-{2-[(3-methylphenoxy)methyl]-1H-benzimidazol-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and efficacy in various applications.

Properties

Molecular Formula

C25H25N3O2

Molecular Weight

399.5 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-[(3-methylphenoxy)methyl]benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H25N3O2/c1-17-8-6-11-20(14-17)30-16-23-26-21-12-4-5-13-22(21)28(23)15-24(29)27-25-18(2)9-7-10-19(25)3/h4-14H,15-16H2,1-3H3,(H,27,29)

InChI Key

UOAKRVZAJLFPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC3=CC=CC=C3N2CC(=O)NC4=C(C=CC=C4C)C

Origin of Product

United States

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